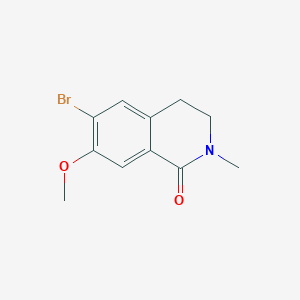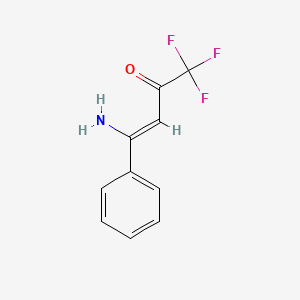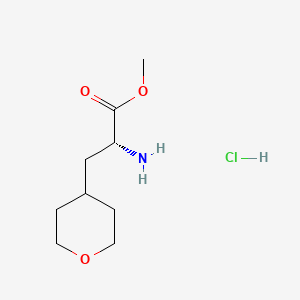
methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride is a chemical compound with a complex structure that includes an amino group, a tetrahydropyran ring, and a propanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride typically involves multiple steps. One common method includes the alkylation of glycine equivalents with electrophiles, followed by intramolecular cyclization to form the tetrahydropyran ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate: Without the hydrochloride group, this compound has similar properties but different solubility and stability.
Methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride: The stereoisomer with the (2S) configuration, which may have different biological activity and reactivity.
Uniqueness
Methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity compared to similar compounds .
特性
分子式 |
C9H18ClNO3 |
|---|---|
分子量 |
223.70 g/mol |
IUPAC名 |
methyl (2R)-2-amino-3-(oxan-4-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-9(11)8(10)6-7-2-4-13-5-3-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m1./s1 |
InChIキー |
WCWXJCRWBPDXBR-DDWIOCJRSA-N |
異性体SMILES |
COC(=O)[C@@H](CC1CCOCC1)N.Cl |
正規SMILES |
COC(=O)C(CC1CCOCC1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13892150.png)
![4-Methylpyrimido[2,1-a]isoquinolin-2-one](/img/structure/B13892153.png)
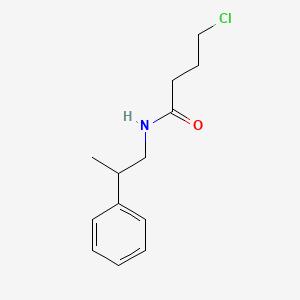
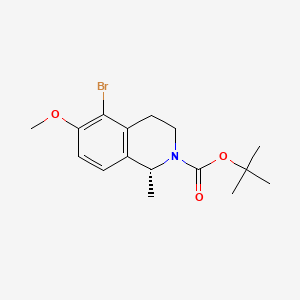
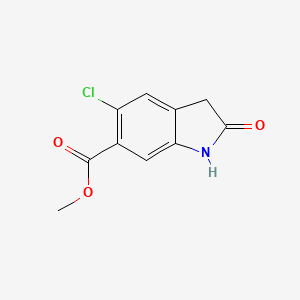
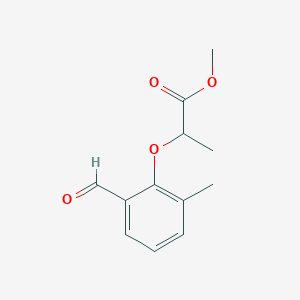
![2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one](/img/structure/B13892185.png)
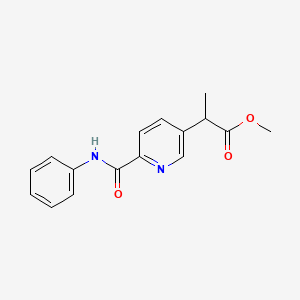
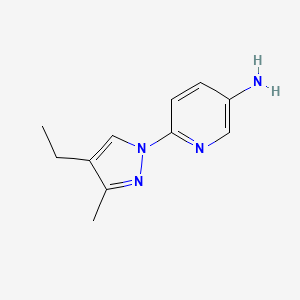
![4-(benzyloxy)-N-{3-[(3,4-dihydro-2H-pyrrol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B13892195.png)
![Tert-butyl 2-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate](/img/structure/B13892200.png)

